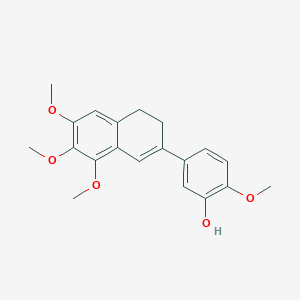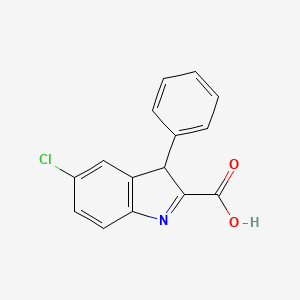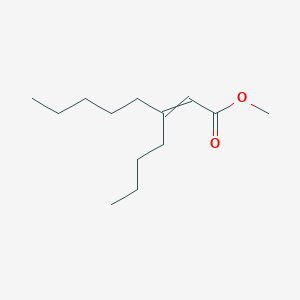
Methyl 3-butyloct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-butyloct-2-enoate is an organic compound with the molecular formula C13H24O2 It is an ester derived from the reaction between an alcohol and a carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-butyloct-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-butyloct-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-butyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-butyloct-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a drug precursor or its effects on biological systems.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-butyloct-2-enoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-butenoate: An ester with a similar structure but a shorter carbon chain.
Methyl 3-methyl-2-butenoate: Another ester with a different substitution pattern on the carbon chain.
Methyl 3-(bromomethyl)but-3-enoate: A brominated ester with potential for further functionalization.
Uniqueness
Methyl 3-butyloct-2-enoate is unique due to its longer carbon chain, which can impart different physical and chemical properties compared to shorter-chain esters. This uniqueness makes it valuable for specific applications where longer carbon chains are desired, such as in the synthesis of specialty chemicals or in biological studies.
Eigenschaften
CAS-Nummer |
922525-98-2 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
methyl 3-butyloct-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-8-10-12(9-7-5-2)11-13(14)15-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
AIFMSUPPBOAMIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=CC(=O)OC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


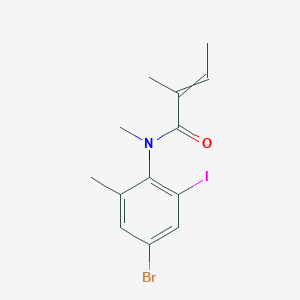
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
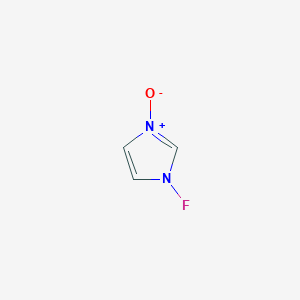
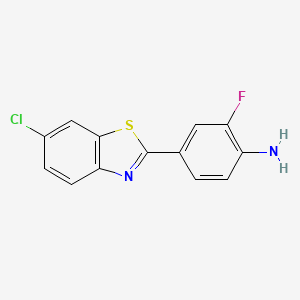
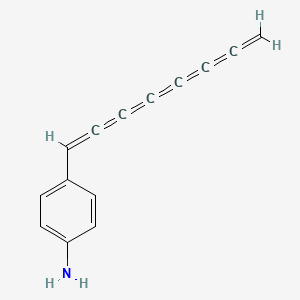
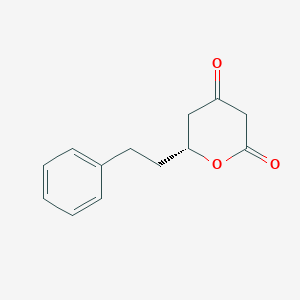
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
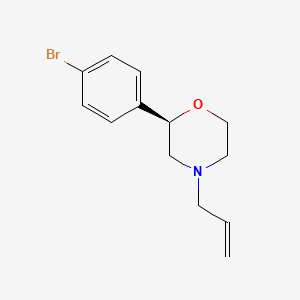
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)

